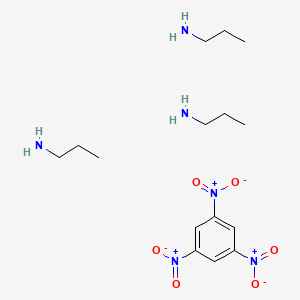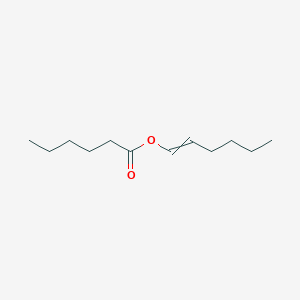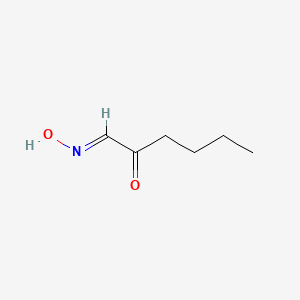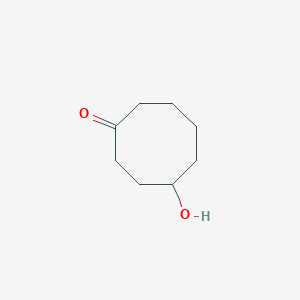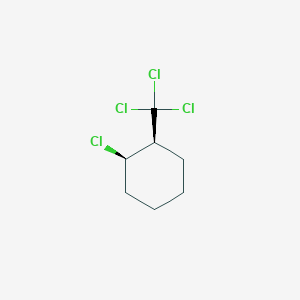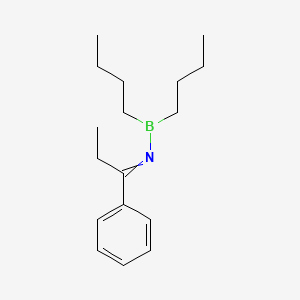
N-(Dibutylboranyl)-1-phenylpropan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dibutylboranyl)-1-phenylpropan-1-imine is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a boron atom bonded to two butyl groups and an imine group attached to a phenylpropan structure. The presence of boron in its structure imparts distinctive reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibutylboranyl)-1-phenylpropan-1-imine typically involves the reaction of dibutylborane with 1-phenylpropan-1-imine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the boron compound. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dibutylboranyl)-1-phenylpropan-1-imine undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The imine group can be reduced to form amines.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum, and are carried out under mild conditions to prevent decomposition.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(Dibutylboranyl)-1-phenylpropan-1-imine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of advanced materials, such as polymers and ceramics, due to its unique reactivity.
Mecanismo De Acción
The mechanism of action of N-(Dibutylboranyl)-1-phenylpropan-1-imine involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, such as hydroxyl or amino groups, leading to the formation of boron-containing compounds. These interactions can modulate the activity of enzymes or other proteins, making the compound useful in various biochemical applications.
Comparación Con Compuestos Similares
Similar Compounds
N-(Dibutylboranyl)-1-phenylpropan-2-imine: Similar structure but with a different position of the imine group.
N-(Dibutylboranyl)-1-phenylethan-1-imine: Similar structure but with a shorter carbon chain.
N-(Dibutylboranyl)-1-phenylbutan-1-imine: Similar structure but with a longer carbon chain.
Uniqueness
N-(Dibutylboranyl)-1-phenylpropan-1-imine is unique due to its specific combination of boron, imine, and phenylpropan groups, which imparts distinctive reactivity and stability. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
54948-31-1 |
|---|---|
Fórmula molecular |
C17H28BN |
Peso molecular |
257.2 g/mol |
Nombre IUPAC |
N-dibutylboranyl-1-phenylpropan-1-imine |
InChI |
InChI=1S/C17H28BN/c1-4-7-14-18(15-8-5-2)19-17(6-3)16-12-10-9-11-13-16/h9-13H,4-8,14-15H2,1-3H3 |
Clave InChI |
MMGYQYQZUYFMEM-UHFFFAOYSA-N |
SMILES canónico |
B(CCCC)(CCCC)N=C(CC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


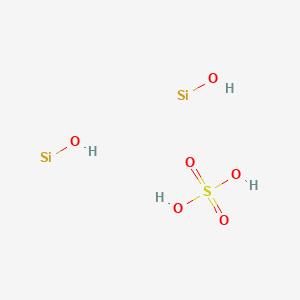
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
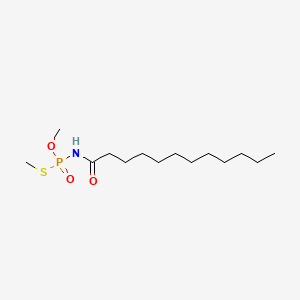
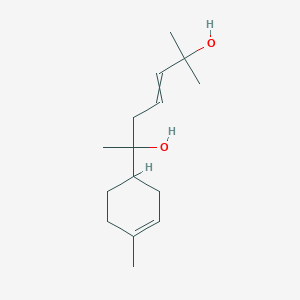
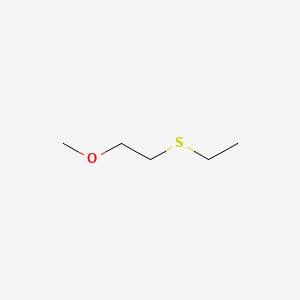


![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
